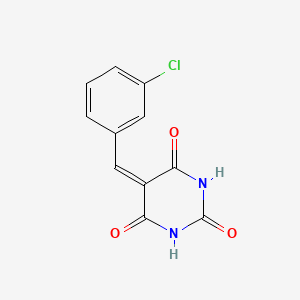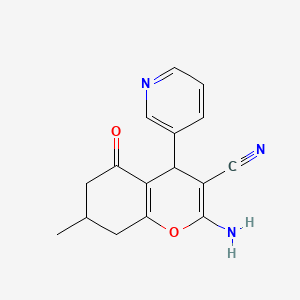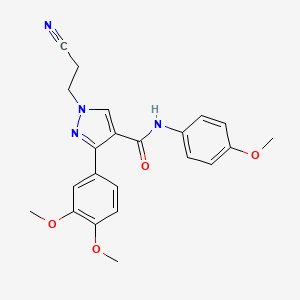
5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Übersicht
Beschreibung
5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as CCBP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CCBP belongs to the class of pyrimidine derivatives and has been found to exhibit various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of various enzymes and signaling pathways in the body. 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway involved in inflammation and cell survival.
Biochemical and Physiological Effects:
5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit various biochemical and physiological effects in the body. Studies have shown that 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can inhibit the growth and proliferation of cancer cells by inducing apoptosis. 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit anti-inflammatory and antioxidant properties, which can help in the treatment of inflammatory diseases. Additionally, 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its ability to inhibit various enzymes and signaling pathways, making it a potential candidate for the treatment of various diseases. Additionally, 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit low toxicity in vitro, making it a safe compound for use in lab experiments. The limitations of using 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in lab experiments include its poor solubility in water, which can make it difficult to administer in vivo. Additionally, the synthesis of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be challenging and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is to investigate the potential therapeutic applications of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in the treatment of neurodegenerative diseases. Another direction is to explore the use of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione in combination with other compounds to enhance its therapeutic effects. Additionally, more research is needed to optimize the synthesis of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione and improve its solubility in water for in vivo studies. Overall, 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has significant potential as a therapeutic compound, and further research is needed to fully understand its properties and applications.
Synthesemethoden
The synthesis of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 3-chlorobenzaldehyde and barbituric acid in the presence of a base catalyst. The reaction takes place in a solvent such as ethanol or acetonitrile, and the resulting product is purified through recrystallization. The yield of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be optimized by controlling the reaction conditions such as temperature, concentration, and reaction time.
Wissenschaftliche Forschungsanwendungen
5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been found to exhibit potential therapeutic applications in various fields of scientific research. One of the most significant applications of 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione is in the field of cancer research. Studies have shown that 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione can induce apoptosis in cancer cells by activating the caspase pathway. 5-(3-chlorobenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione has also been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma.
Eigenschaften
IUPAC Name |
5-[(3-chlorophenyl)methylidene]-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O3/c12-7-3-1-2-6(4-7)5-8-9(15)13-11(17)14-10(8)16/h1-5H,(H2,13,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFPVSZRXPTMDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=C2C(=O)NC(=O)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30294339 | |
| Record name | NSC636610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
71732-11-1 | |
| Record name | NSC95881 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95881 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC636610 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30294339 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![6-amino-4-(4-fluorophenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5084194.png)
![N-(1-{1-[(5-isopropyl-3-isoxazolyl)carbonyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2,2-dimethylpropanamide](/img/structure/B5084197.png)
![4-bromo-2-{[4-(4-nitrobenzyl)-1-piperazinyl]methyl}phenol ethanedioate (salt)](/img/structure/B5084199.png)
![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)
![2-propyn-1-yl 4-[3-(3-chlorophenoxy)-5-nitrophenoxy]benzoate](/img/structure/B5084234.png)
![N-(4-chlorophenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B5084241.png)

![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5084255.png)
![3-chloro-5-(4-methoxyphenyl)-N-(tetrahydro-2-furanylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084258.png)

